molecular formula C13H11N3O B14882439 6-(4-Ethoxyphenyl)pyrimidine-4-carbonitrile

6-(4-Ethoxyphenyl)pyrimidine-4-carbonitrile

Cat. No.: B14882439
M. Wt: 225.25 g/mol
InChI Key: SEQAAADMCOIRIP-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are a class of organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyphenyl)pyrimidine-4-carbonitrile typically involves the reaction of 4-ethoxybenzaldehyde with malononitrile and urea in the presence of a base such as piperidine. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. Continuous flow reactors and automated systems are often employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxyphenyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile
  • 6-(4-Fluorophenyl)pyrimidine-4-carbonitrile
  • 6-(4-Chlorophenyl)pyrimidine-4-carbonitrile

Comparison

6-(4-Ethoxyphenyl)pyrimidine-4-carbonitrile is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. Compared to its methoxy, fluoro, and chloro analogs, the ethoxy derivative may exhibit different reactivity and potency in various applications. For instance, the ethoxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial purposes .

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

6-(4-ethoxyphenyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C13H11N3O/c1-2-17-12-5-3-10(4-6-12)13-7-11(8-14)15-9-16-13/h3-7,9H,2H2,1H3

InChI Key

SEQAAADMCOIRIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC=NC(=C2)C#N

Origin of Product

United States

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